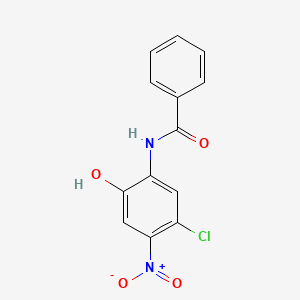
Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-
Cat. No. B8657780
Key on ui cas rn:
5099-06-9
M. Wt: 292.67 g/mol
InChI Key: WVYLJZGKLNZWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04929737
Procedure details


Using the procedure described above and 5.0 g of a chromium-containing Raney cobalt catalyst containing about 20-30 weight percent aluminum, 1.5 to 2.5 weight percent nickel and the remainder cobalt, 2-benzamido 4-chloro 5-nitrophenol is hydrogenated for a total of 4 hours to obtain the corresponding amine, 5-amino 2-benzamido 4-chlorophenol. Analysis of a sample of the reaction mixture taken and analyzed in accordance with the procedure used in the preceding example, show that the purity of the product is 98.4 percent and the presence of 0.1 percent of dechlorinated by product. The azo, azoxy and hydroxylamine intermediate products are soluble in the final filtrate and thus are easily removed from the product. No starting material is detected.






Identifiers


|
REACTION_CXSMILES
|
[Al].[C:2]([NH:10][C:11]1[CH:16]=[C:15]([Cl:17])[C:14]([N+:18]([O-])=O)=[CH:13][C:12]=1[OH:21])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Co].[Cr].[Ni]>[NH2:18][C:14]1[C:15]([Cl:17])=[CH:16][C:11]([NH:10][C:2](=[O:9])[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[C:12]([OH:21])[CH:13]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated for a total of 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC(=C(C1)O)NC(C1=CC=CC=C1)=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
